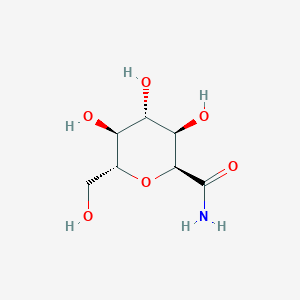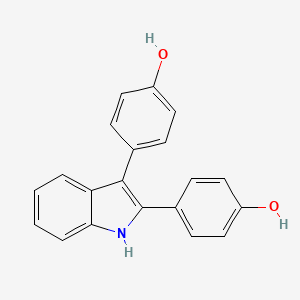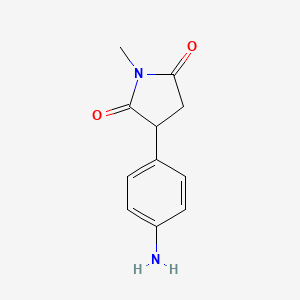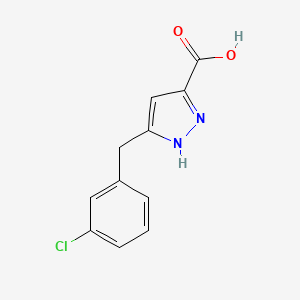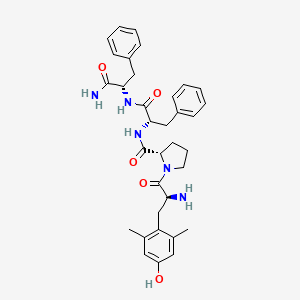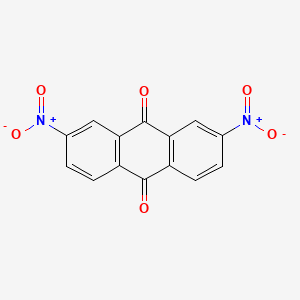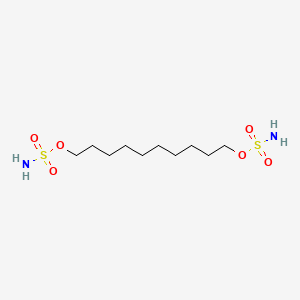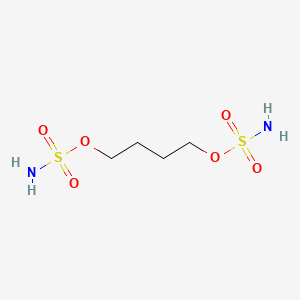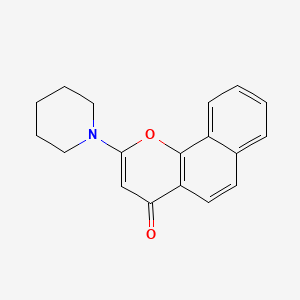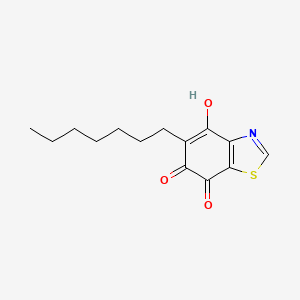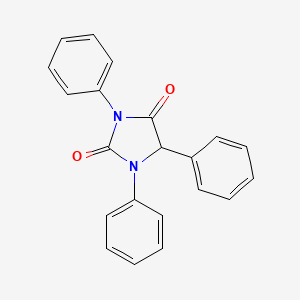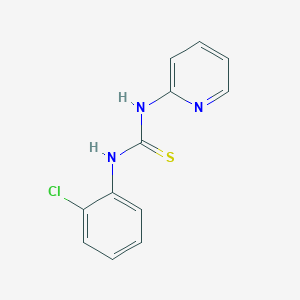
4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC-319745 est un composé connu pour son potentiel en tant qu'inhibiteur double des ADN méthyltransférases et des désacétylases des histones. Ces enzymes sont essentielles dans la régulation de l'expression des gènes et constituent des cibles importantes dans le développement de médicaments anticancéreux .
Méthodes De Préparation
La synthèse de NSC-319745 implique la conception et la création de dérivés d'acide hydroxamiqueLes conditions de réaction impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour assurer la formation du produit souhaité .
Analyse Des Réactions Chimiques
NSC-319745 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
NSC-319745 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Il est utilisé dans l'étude de l'inhibition enzymatique et le développement de nouvelles méthodes de synthèse.
Biologie : Il est utilisé pour étudier la régulation de l'expression des gènes et le rôle des modifications épigénétiques.
Médecine : Il a un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber les ADN méthyltransférases et les désacétylases des histones.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
NSC-319745 exerce ses effets en inhibant les ADN méthyltransférases et les désacétylases des histones. Ces enzymes sont impliquées dans la régulation de l'expression des gènes par le biais de modifications épigénétiques. En inhibant ces enzymes, NSC-319745 peut modifier les profils d'expression des gènes, conduisant à l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
NSC-319745 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the study of enzyme inhibition and the development of new synthetic methods.
Biology: It is used to study the regulation of gene expression and the role of epigenetic modifications.
Medicine: It has potential as an anticancer agent due to its ability to inhibit DNA methyltransferases and histone deacetylases.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
NSC-319745 exerts its effects by inhibiting DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression through epigenetic modifications. By inhibiting these enzymes, NSC-319745 can alter gene expression patterns, leading to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
NSC-319745 est unique en sa capacité à inhiber à la fois les ADN méthyltransférases et les désacétylases des histones. Des composés similaires comprennent :
Propriétés
Numéro CAS |
61629-60-5 |
|---|---|
Formule moléculaire |
C19H20ClNO4 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
3-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-25-17-8-7-15(20)12-16(17)19(24)21-11-10-14-4-2-13(3-5-14)6-9-18(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
AIEFQKOARQRACO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCC(=O)O |
| 61629-60-5 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

